4-(2-Aminoethyl)benzene-1,3-diol hydrochloride
Description
Properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)5-8(6)11;/h1-2,5,10-11H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIWVGWSZHYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-22-0 | |
| Record name | 4-(2-aminoethyl)benzene-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 3,4-Dihydroxybenzaldehyde
- Starting Material: 3,4-Dihydroxybenzaldehyde (also known as protocatechualdehyde).
- Reaction: The aldehyde group undergoes reductive amination with ethylenediamine or ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Outcome: Formation of the primary amine side chain at the 4-position.
- Final Step: Treatment with hydrochloric acid to yield the hydrochloride salt.
This method is widely used in laboratory and industrial settings due to its straightforward approach and relatively mild conditions.
Multi-Step Synthesis via Chlorosulfonation and Hydrolysis (Patent CN106336366A)
A detailed industrial method for synthesizing a closely related compound, 4-(2-aminoethyl)benzsulfamide, provides insight into analogous preparation strategies for 4-(2-aminoethyl)benzene-1,3-diol hydrochloride. The key steps include:
| Step | Description | Conditions |
|---|---|---|
| 1. Acetylation | β-Phenethylamine reacted with acetic acid or acetic anhydride to form N-acetyl derivative | 4 hours reflux, solvent: chloroform, yield ~130% |
| 2. Chlorosulfonation | Acetylated intermediate treated with chlorosulfonic acid under controlled temperature (<50°C to 70°C) | 2–4 hours reaction |
| 3. Chlorination | Addition of chlorinating agent and auxiliary agents at 60–75°C | 2–4 hours |
| 4. Hydrolysis | Hydrolysis with 18–30% NaOH at 105–115°C for 3.5–6 hours, followed by acidification with 28–31% HCl | Cooling and crystallization to obtain crude product |
Although this patent focuses on a sulfamide derivative, the hydrolysis and acidification steps are analogous to those used in preparing the hydrochloride salt of 4-(2-aminoethyl)benzene-1,3-diol, highlighting the importance of controlled hydrolysis and crystallization for purity.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent for acetylation | Chloroform, dichloromethane, carbon tetrachloride | Chloroform preferred for yield and purity |
| Temperature for chlorosulfonation | 50–70°C | Temperature control critical to avoid side reactions |
| Hydrolysis temperature | 105–115°C | Ensures complete conversion of amide to amine |
| pH during acidification | ~10 (alkaline) before acid addition; then acidified to form salt | Controls crystallization and purity |
| Washing temperature | 5–10°C | Cold washing removes impurities and stabilizes product |
Optimization of these parameters improves yield, reduces side products, and ensures reproducible quality.
Analytical Characterization Techniques
- NMR Spectroscopy (¹H and ¹³C): Confirms aromatic ring substitution and aminoethyl chain integrity.
- Infrared (IR) Spectroscopy: Identifies hydroxyl (-OH) and amine (-NH₂) functional groups.
- Melting Point Analysis: Typically 241–243°C for the hydrochloride salt, indicating purity.
- Mass Spectrometry (ESI-MS): Confirms molecular weight (C₈H₁₂ClNO₂; MW 189.64).
- Differential Pulse Polarography: Used in metal complex studies involving the compound, indicating its chelating ability.
Research Findings on Preparation Efficiency
- Yield Enhancement: Use of polar aprotic solvents like DMF during reductive amination improves reaction homogeneity and yield.
- Catalyst Selection: Zinc chloride catalysis enhances regioselectivity in electrophilic substitution reactions on the benzene ring.
- Temperature Control: Maintaining low temperatures (0–5°C) during imine formation suppresses polymerization and side reactions.
- Purification: Recrystallization from ethanol-water mixtures effectively removes impurities, improving product purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 3,4-Dihydroxybenzaldehyde | Ethylenediamine, NaBH₃CN | Mild temperatures, aqueous or alcoholic solvents | Straightforward, high purity | Requires careful control of reducing agent |
| Multi-Step Chlorosulfonation & Hydrolysis | β-Phenethylamine derivatives | Acetic acid, chlorosulfonic acid, NaOH, HCl | Controlled reflux, 50–115°C | Scalable, industrially viable | Complex, multiple steps |
| Houben-Hoesch Reaction (literature) | Resorcinol, 2-chloroacetonitrile | ZnCl₂ catalyst, ether solvent | 0°C for imine formation | High regioselectivity | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: It can be reduced to form catecholamines, which play a crucial role in neurotransmission.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Catecholamines such as dopamine.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in neurotransmission and its effects on various biological systems.
Medicine: It is used in the development of drugs targeting neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter, binding to dopamine receptors and modulating the release of other neurotransmitters. This interaction affects various physiological processes, including movement, mood, and cognition. The compound also influences the activity of enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters.
Comparison with Similar Compounds
Structural and Physical Properties
Note: Molecular weight discrepancy exists; C₈H₁₁NO₃·HCl theoretically calculates to ~189.64 (similar to dopamine HCl). The value 199.08 from may reflect an alternative hydrate or salt form.
Chemical Reactivity and Spectroscopic Features
- Fluorescence Effects: Compounds like 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol exhibit fluorescence dependent on molecular aggregation and substituent position . The aminoethyl group in the target compound may similarly influence fluorescence but requires experimental validation.
- NMR Shifts: Substituents alter NMR profiles. For example, 4-(p-Tolylthio)benzene-1,3-diol (7b) shows aromatic proton shifts at δ 6.8–7.3 ppm, differing from phenylthio analogs . The aminoethyl group in the target compound would likely produce distinct shifts due to electron-donating effects.
Key Research Findings and Gaps
- Structural-Activity Relationships (SAR): The position of hydroxyl and aminoethyl groups significantly impacts bioactivity. For example, dopamine’s 1,2-diol configuration is essential for adrenergic receptor activation, whereas 1,3-diol derivatives remain understudied .
- Data Gaps: Melting points, LogP values, and detailed pharmacokinetic data for 4-(2-aminoethyl)benzene-1,3-diol HCl are absent in available literature.
Biological Activity
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride, commonly known as dopamine hydrochloride, is a significant compound in biological research due to its structural similarity to catecholamines and its role in neurotransmission. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNO.HCl
- CAS Number : 1432-22-0
- Molecular Weight : 189.64 g/mol
The compound features a catechol structure, which is essential for its interaction with neurotransmitter receptors in the brain.
Target Receptors
This compound primarily targets dopamine receptors , which are crucial for various neurological functions. The binding of this compound to dopamine receptors triggers a cascade of intracellular events that modulate neuronal activity.
Biochemical Pathways
As a catecholamine derivative, this compound plays a pivotal role in the biosynthesis of norepinephrine and epinephrine. Its mechanism involves:
- Oxidation : Converts to quinones, which are involved in various metabolic pathways.
- Reduction : Forms catecholamines that are vital for neurotransmission.
This compound's ability to influence these pathways makes it a valuable tool in studying neurological disorders.
Neurotransmission
Dopamine hydrochloride is integral to neurotransmission. It modulates the release of prolactin and influences mood, motivation, and reward mechanisms. Research has shown that alterations in dopamine levels can lead to conditions such as Parkinson's disease and schizophrenia .
Antibacterial Activity
Recent studies have indicated potential antibacterial properties. For instance, related compounds have demonstrated significant activity against various pathogens, suggesting that this compound could also possess similar effects. The mechanism may involve disrupting bacterial cell membranes or inhibiting biofilm formation .
Case Studies and Research Findings
- Neurotransmitter Studies : A study highlighted the role of dopamine hydrochloride in modulating neuronal excitability and synaptic plasticity, critical for learning and memory processes.
- Spectrophotometric Analysis : A method was developed to quantify dopamine hydrochloride concentrations using spectrophotometry, revealing its stability and reactivity under various conditions .
- Antimicrobial Research : In vitro assays demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial activity against pathogens like Xanthomonas oryzae, with minimum inhibitory concentrations (MIC) ranging from 333.75 to 1335 μmol/L .
Summary of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride, and what key reaction conditions are required?
The compound is synthesized via multi-step reactions, such as the Houben-Hoesch reaction. A typical method involves reacting resorcinol with 2-chloroacetonitrile under zinc chloride catalysis in ether at 0°C to form 4-(2-chloro-1-iminoethyl)benzene-1,3-diol hydrochloride. Subsequent hydrolysis and purification yield the final product . Critical conditions include anhydrous solvents, controlled temperatures (e.g., 0°C for imine formation), and acid catalysts to enhance selectivity.
Q. Q2. What spectroscopic and analytical methods are used to characterize this compound?
Characterization employs:
- NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and the aminoethyl side chain.
- IR spectroscopy to identify hydroxyl (-OH) and amine (-NH₂) functional groups.
- Melting point analysis (241–243°C) for purity assessment .
- Mass spectrometry (ESI-MS) for molecular weight verification (C₈H₁₂ClNO₂; MW 189.64) .
Advanced Synthesis Optimization
Q. Q3. How can researchers optimize synthetic yield while minimizing side-product formation?
Key strategies include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity.
- Catalyst tuning : Zinc chloride enhances regioselectivity in electrophilic substitutions .
- Temperature control : Low temperatures (0–5°C) suppress unwanted polymerization during imine formation .
- Purification : Recrystallization from ethanol-water mixtures removes impurities .
Biological Activity and Mechanism
Q. Q4. What biological targets are associated with dopamine hydrochloride, and how are these studied experimentally?
Dopamine hydrochloride primarily interacts with:
- Dopamine receptors (D1–D5) : Radioligand binding assays using [³H]-spiperone quantify receptor affinity .
- Adrenergic receptors : In vitro vascular relaxation assays measure α/β-adrenergic modulation .
- Cardiovascular effects : Hemodynamic studies in shock models assess its inotropic and renal vasodilatory effects .
Q. Q5. How do structural modifications influence its interaction with neurotransmitter receptors?
Quantitative structure-activity relationship (QSAR) studies reveal:
- Aminoethyl chain elongation reduces D2 receptor affinity due to steric hindrance.
- Hydroxyl group methylation decreases catecholamine-like activity but enhances metabolic stability .
Analytical and Applications
Q. Q6. How is differential pulse polarography (DPP) applied in metal-complex studies involving this compound?
The compound acts as a chelating agent for nickel(II) detection in biological samples. Key steps include:
Complex extraction : Nickel(II) forms a stable complex with the compound in chloroform at pH 4.0 (acetate buffer).
DPP parameters : Scan rate = 10 mV/s, pulse amplitude = 50 mV.
Calibration : Linear range = 0.05–42 µg/mL (R² = 0.992) .
Data Analysis and Contradictions
Q. Q7. How can researchers resolve discrepancies in reported biological activity data?
Common factors causing variability:
- Purity : Impurities from incomplete synthesis (e.g., residual zinc chloride) may alter receptor binding .
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) affect protonation states of amine groups .
- Structural analogs : Meta- vs. para-substituted derivatives exhibit divergent activity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
